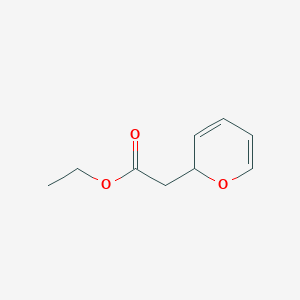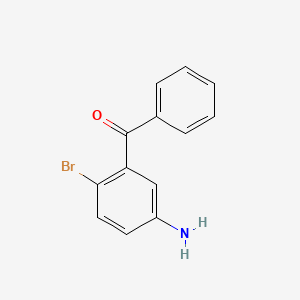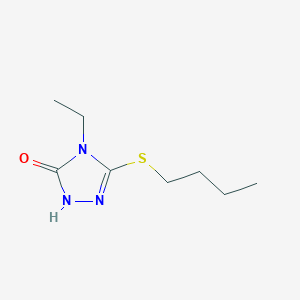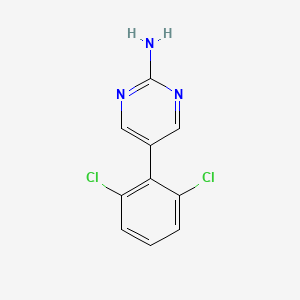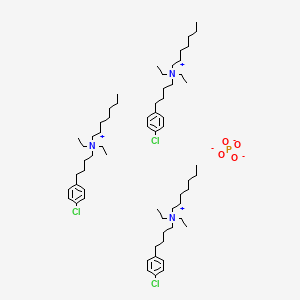![molecular formula C6H6N4O B13110469 8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)
8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Mecanismo De Acción
The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
Uniqueness
8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C6H6N4O |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
8-methyl-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-7-6(11)10-3-8-9-5(4)10/h2-3H,1H3,(H,7,11) |
Clave InChI |
BEBNOODVABQGSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)N2C1=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13110391.png)
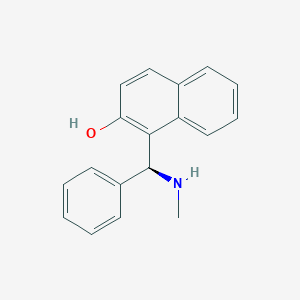


![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)
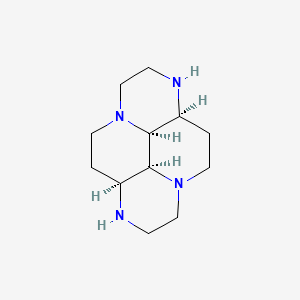
![5,6-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13110409.png)


